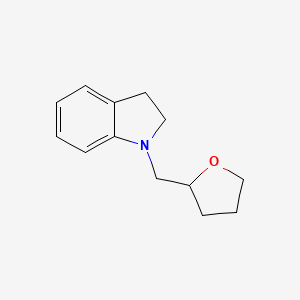

1-(Oxolan-2-ylmethyl)-2,3-dihydroindole

Descripción

1-(Oxolan-2-ylmethyl)-2,3-dihydroindole is a bicyclic heterocyclic compound comprising a 2,3-dihydroindole (indoline) core substituted with an oxolan-2-ylmethyl group. The 2,3-dihydroindole scaffold is a partially saturated indole derivative, where the aromaticity of the pyrrole ring is reduced, conferring unique conformational flexibility and reactivity . The oxolane (tetrahydrofuran) moiety introduces an oxygen-containing heterocycle, which may enhance solubility and influence pharmacodynamic interactions, such as hydrogen bonding or receptor binding .

This compound is structurally analogous to bioactive indoline derivatives, such as melatonin receptor agonists and platelet aggregation inhibitors . Its synthesis likely involves Mannich-type reactions or reductive alkylation strategies, as evidenced by methodologies for related 1-substituted 2,3-dihydroindoles .

Propiedades

IUPAC Name |

1-(oxolan-2-ylmethyl)-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-6-13-11(4-1)7-8-14(13)10-12-5-3-9-15-12/h1-2,4,6,12H,3,5,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNUUGYWAXZLNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Properties of Selected 2,3-Dihydroindole Derivatives

Key Observations:

Diethylaminomethyl derivatives (e.g., C₁₄H₁₉N₂O₂) exhibit broader pharmacological profiles, including antitumor activity, due to the basic amino group facilitating interactions with biological targets . Brominated derivatives (e.g., Ceratinine B) demonstrate unique marine bioactivity, though their synthetic complexity limits large-scale applications .

Synthetic Methodologies: Mannich reactions are pivotal for introducing substituents like diethylaminomethyl or oxolanylmethyl groups . Reductive strategies (e.g., NaBH₃CN in AcOH/TFA) are employed for 2,3-dihydroindole core formation, as seen in platelet inhibitor synthesis .

Pharmacological and Biochemical Comparisons

Key Insights:

- The target compound’s oxolane group may favor interactions with polar receptors (e.g., melatonin receptors) but lacks direct activity data in the evidence.

- 1-Hydroxytryptamine derivatives show moderate platelet inhibition, suggesting that electron-withdrawing groups (e.g., hydroxy) enhance anti-aggregatory effects .

- Piperidine- and piperazine-containing analogs (e.g., C₁₃H₁₈ClN₃O) are explored for CNS applications due to their blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.